Sulfobacin A

描述

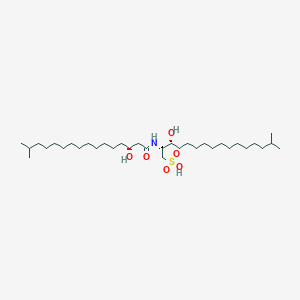

Structure

2D Structure

属性

分子式 |

C34H69NO6S |

|---|---|

分子量 |

620 g/mol |

IUPAC 名称 |

(2R,3R)-3-hydroxy-2-[[(3R)-3-hydroxy-15-methylhexadecanoyl]amino]-15-methylhexadecane-1-sulfonic acid |

InChI |

InChI=1S/C34H69NO6S/c1-29(2)23-19-15-11-7-5-9-13-17-21-25-31(36)27-34(38)35-32(28-42(39,40)41)33(37)26-22-18-14-10-6-8-12-16-20-24-30(3)4/h29-33,36-37H,5-28H2,1-4H3,(H,35,38)(H,39,40,41)/t31-,32+,33-/m1/s1 |

InChI 键 |

IENDTBZONILTAG-XKKJXBDVSA-N |

手性 SMILES |

CC(C)CCCCCCCCCCC[C@H](CC(=O)N[C@@H](CS(=O)(=O)O)[C@@H](CCCCCCCCCCCC(C)C)O)O |

规范 SMILES |

CC(C)CCCCCCCCCCCC(CC(=O)NC(CS(=O)(=O)O)C(CCCCCCCCCCCC(C)C)O)O |

同义词 |

3-hydroxy-2-(3-hydroxy-15-methylhexadecanamido)-15-methylhexadecanesulfonic acid sulfobacin A |

产品来源 |

United States |

Discovery and Isolation of Sulfobacin a

Identification of Producer Organisms

Sulfobacin A is produced by specific bacteria belonging to the phylum Bacteroidetes. Its initial identification from a soil bacterium was later complemented by the discovery of its synthesis by prominent members of the human gut microbiome.

This compound was first isolated from the culture broth of a bacterial strain designated NR 2993, which was identified as a member of the genus Chryseobacterium (formerly Flavobacterium). jst.go.jpnih.govsemanticscholar.orgnii.ac.jp This initial discovery highlighted a novel structural class of compounds with potential biological activities. nih.gov Further research led to the isolation of this compound from a nonmotile, Gram-negative, rod-shaped bacterium isolated from a soil sample. researchgate.netnih.gov Through 16S rRNA gene sequence analysis, this organism was identified as Chryseobacterium gleum. researchgate.netnih.gov Under optimized laboratory conditions, this soil isolate, C. gleum, was found to produce this compound at a concentration of 60-80 mg/L. researchgate.netnih.gov

While first discovered in environmental bacteria, it is now understood that sulfonolipids, including this compound, are prolifically produced by commensal bacteria within the human gut. biorxiv.orgbiorxiv.org Metagenomic analysis and molecular characterization have identified two specific bacterial genera, Alistipes and Odoribacter, as primary producers of these compounds in the gastrointestinal tract. researchgate.netnih.govresearchgate.net These genera are known to produce a variety of sulfonolipids, and this compound is considered a representative molecule of this class. biorxiv.orgbiorxiv.org The production of these compounds by gut bacteria is significant, as it suggests a role for these microbial metabolites at the interface between the microbiota and host. biorxiv.orgnih.gov

Table 1: Producer Organisms of this compound and Related Sulfonolipids

| Genus | Species | Source of Isolation |

| Chryseobacterium | sp. NR 2993 | Culture Broth jst.go.jpnih.gov |

| Chryseobacterium | gleum | Soil researchgate.netnih.gov |

| Alistipes | finegoldii | Human Gut nih.gov |

| Alistipes | sp. | Human Gut biorxiv.orgnih.gov |

| Odoribacter | sp. | Human Gut biorxiv.orgnih.gov |

Methodologies for Isolation and Purification

The isolation of this compound from bacterial cultures is a multi-step process involving initial extraction from the culture medium and bacterial cells, followed by a series of chromatographic steps to achieve high purity.

Solvent extraction is the foundational step for isolating this compound from bacterial cultures. The process typically involves separating the culture broth from the bacterial cells via centrifugation. biorxiv.org The cell-free supernatant (broth) is commonly extracted using a solvent such as ethyl acetate (B1210297). jst.go.jpnih.gov Concurrently, the cell pellet is treated with a more polar solvent, like methanol (B129727), often combined with sonication to lyse the cells and effectively extract the lipids. biorxiv.org In some protocols, the organic extracts from both the supernatant and the cell pellet are combined for the subsequent purification stages. biorxiv.orgnih.gov

Following solvent extraction, the crude extract containing this compound and other lipids undergoes several rounds of chromatographic purification. jocpr.com A common strategy involves sequential column chromatography. nih.govnih.gov

An initial fractionation is often performed using silica (B1680970) gel column chromatography, where elution with a stepwise gradient of solvents, such as dichloromethane (B109758) and methanol mixtures, separates the compounds based on polarity. nih.govmdpi.com Fractions containing the target compound are then pooled and further purified using size-exclusion chromatography, frequently with a Sephadex LH-20 resin. jst.go.jpnih.govbiorxiv.org

For final purification to isolate pure this compound, high-performance liquid chromatography (HPLC) is employed. biorxiv.org Semi-preparative scale HPLC, sometimes using an isocratic solvent system (e.g., a mixture of water with ammonium (B1175870) hydroxide (B78521) and acetonitrile), is used to achieve a high degree of purity. biorxiv.org

Table 2: General Workflow for this compound Isolation and Purification

| Step | Technique | Description |

| 1. Extraction | Solvent Extraction | Ethyl acetate is used for the culture broth, and methanol is used for the cell pellet. jst.go.jpnih.govbiorxiv.org |

| 2. Initial Fractionation | Silica Gel Chromatography | The combined organic extracts are separated using a gradient of solvents like dichloromethane:methanol. nih.gov |

| 3. Intermediate Purification | Size-Exclusion Chromatography | Active fractions are further purified on a Sephadex LH-20 column. nih.govbiorxiv.org |

| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | Pure this compound is isolated using semi-preparative HPLC. biorxiv.org |

Compound List

Biosynthetic Pathways of Sulfobacin a

Elucidation of Key Enzymatic Steps

The production of Sulfobacin A and related sulfonolipids is orchestrated by a series of dedicated enzymes. nih.gov Research has identified and characterized the initial critical enzymes that catalyze the formation of the core structure, setting sulfonolipid biosynthesis apart from that of more common sphingolipids. nih.govgenizer.comnih.gov

The foundational step in this compound biosynthesis is the creation of L-cysteate. nih.govgenizer.com This reaction is catalyzed by the enzyme Cysteate Synthase (Cys). nih.gov In the producing organism, Chryseobacterium gleum, two isozymes, Cys1 and Cys2, have been identified that perform this function. nih.gov These enzymes catalyze the conversion of L-phosphoserine and sulfite (B76179) into L-cysteate and phosphate (B84403). nih.govillinois.edu In vitro assays have confirmed this activity, with Cys1 demonstrating higher catalytic efficiency than Cys2. nih.gov The presence of these isozymes may contribute to increased yields and diversity of sulfonolipids within the producing bacteria. nih.gov This enzymatic step is crucial as it provides the characteristic sulfonate head group of the lipid. nih.govnih.gov

Following the synthesis of L-cysteate, the next key enzyme, Cysteate Fatty Acyltransferase (CFAT), comes into play. nih.gov CFAT is a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme that belongs to the α-oxoamine synthase family, similar to serine palmitoyltransferases (Spt) involved in sphingolipid synthesis. researchgate.netnih.gov However, CFAT exhibits strict substrate specificity for L-cysteate over L-serine. nih.gov This enzyme catalyzes the condensation between L-cysteate and a fatty acyl-CoA (such as 13-methylmyristoyl-CoA) to form the capnine (B1220359) core, which is a 3-keto sulfonolipid intermediate (3-ketocapnine). nih.govnih.gov This reaction is the defining step for the assembly of the sulfonolipid backbone and is specific to this class of compounds, distinguishing their biosynthesis from that of other sphingolipids that use serine as a substrate. nih.govgenizer.com In some bacteria, like Alistipes finegoldii, the acyl donor is an acyl-acyl carrier protein (acyl-ACP) rather than acyl-CoA. nih.govsemanticscholar.org

The complete biosynthesis of this compound is proposed to be a multi-enzyme cascade involving at least four enzymatic reactions. nih.govgenizer.com This process establishes a biochemical bridge from primary metabolites to the final complex sulfonolipid. rsc.org The pathway begins with Cysteate Synthase creating L-cysteate. nih.govgenizer.com This is followed by the CFAT-catalyzed condensation to form the 3-ketocapnine core structure. nih.govgenizer.com Subsequent proposed steps include a 3-keto reduction of the capnine intermediate, catalyzed by a 3-ketocapnine reductase (a type of short-chain dehydrogenase/reductase or SDR), followed by the attachment of a second fatty acid chain via N-acylation to produce the final this compound molecule. nih.govgenizer.comresearchgate.net This sequential, multi-enzyme process ensures the efficient and controlled synthesis of the complex lipid. rsc.orgrsc.org

Precursors and Intermediate Metabolites in the Biosynthesis Pathway

The synthesis of this compound draws upon several key precursors from primary metabolism. mdpi.com The pathway proceeds through distinct intermediate metabolites to build the final structure. nih.govgenizer.com

The primary precursors and the key intermediates identified in the this compound biosynthetic pathway are detailed below.

| Molecule Type | Name | Role in Pathway |

| Precursor | L-phosphoserine | A substrate for Cysteate Synthase, providing the carbon backbone for L-cysteate. nih.govillinois.edu |

| Precursor | Sulfite | Provides the sulfur atom for the sulfonate group in the Cysteate Synthase reaction. nih.govillinois.edu |

| Precursor | Fatty Acyl-CoA / Acyl-ACP | Donates the initial fatty acid chain in the CFAT-catalyzed condensation reaction. nih.govnih.gov |

| Intermediate | L-cysteate | The product of Cysteate Synthase and the specific substrate for CFAT. nih.govgenizer.com |

| Intermediate | 3-Ketocapnine | The core sulfonolipid backbone formed by the condensation of L-cysteate and a fatty acyl group. nih.govnih.gov |

| Intermediate | Capnine | The deacylated derivative of a sulfonolipid, considered a precursor metabolite. researchgate.netnih.govunivie.ac.at |

Genetic Basis of this compound Biosynthesis

The capacity of certain bacteria to produce this compound and other sulfonolipids is encoded within their genomes in the form of specific biosynthetic gene clusters. nih.gov

Research has successfully identified the genes responsible for the key steps in sulfonolipid (SoL) biosynthesis. nih.govnih.govnih.gov In Chryseobacterium gleum, the genes encoding Cysteate Synthase (cys1) and Cysteate Fatty Acyltransferase (cfat1) were identified and found to be clustered in the genome. nih.gov Similarly, in the gut bacterium Alistipes finegoldii, the gene alfi_1224 was identified as encoding the cysteate acyl-ACP transferase (named SulA), which performs the first committed step in sulfonolipid synthesis. nih.govsemanticscholar.org In Flavobacterium johnsoniae, the gene Fjoh_2419 was identified as the cysteate-fatty acyl transferase required for capnine synthesis. researchgate.netnih.gov

Bioinformatic analyses have revealed that homologs of these SoL-specific enzymes, particularly Cys and CFAT, are widely distributed in bacteria, especially within the phylum Bacteroidetes. nih.govgenizer.comresearchgate.net Sequence similarity network analysis shows that CFAT enzymes form a distinct cluster separate from other serine palmitoyltransferases, highlighting their unique role in SoL biosynthesis. nih.gov The widespread presence of these biosynthetic genes suggests that sulfonolipid production may be a more common capability among bacteria than previously realized. nih.govnih.govacs.org

Sequence Homology and Comparative Genomics in Pathway Elucidation

The elucidation of the biosynthetic pathway for this compound and other sulfonolipids has been significantly advanced through the use of sequence homology and comparative genomics. Scientists have leveraged the known pathways of structurally similar compounds, primarily sphingolipids, to identify candidate genes responsible for sulfonolipid synthesis. The initial hypothesis was that sulfonolipid biosynthesis would mirror the sphingolipid pathway due to the structural analogy between their respective backbones: capnine (the sulfonolipid precursor) and sphingosine-1-phosphate, and between sulfonolipids and ceramide-1-phosphate. researchgate.netresearchgate.netnih.govresearchgate.net

Bioinformatic analyses have been central to identifying the key enzymes. The first dedicated enzyme in the pathway, which condenses a fatty acid with cysteate, was identified through its sequence homology to serine palmitoyltransferase (Spt), the enzyme that performs the analogous first step in sphingolipid biosynthesis. nih.govsemanticscholar.org For instance, in the gut commensal bacterium Alistipes finegoldii, the gene encoding the cysteate acyl-acyl carrier protein (ACP) transferase, named SulA, was identified this way. nih.govresearchgate.netnih.gov While SulA shares the same prototypical fold as bacterial Spts, a key difference was identified in the active site: a lysine (B10760008) residue (Lys281) in SulA is an alanine (B10760859) in Spt, a variation critical for its function and substrate specificity. researchgate.netnih.gov

Similarly, in the opportunistic pathogen Chryseobacterium gleum, two enzymes specific to the sulfonolipid pathway, cysteate synthase (CYS) and cysteate fatty acyltransferase (CFAT), were characterized. nih.gov Comparative genomic tools, such as sequence similarity networks (SSNs), have demonstrated that CFAT enzymes from various bacteria form a distinct cluster, separate from the Spt homologs involved in sphingolipid synthesis, confirming they are a functionally distinct enzyme family. nih.gov

Large-scale comparative genomics has expanded the search for sulfonolipid producers. In one study, over 285,000 human gut bacterial genomes were screened for homologs of experimentally verified sulfonolipid biosynthetic enzymes. biorxiv.orgbiorxiv.org Researchers prioritized candidate gene clusters based on a strict set of rules:

The sequence similarity for both CFAT and CYS had to be 50% or greater when compared to experimentally validated enzymes. biorxiv.orgbiorxiv.org

The homologous gene regions needed to contain specific protein domains (Pfam IDs PF00155 for CFAT, PF00291 for CYS, and PF00106 for the reductase). biorxiv.orgbiorxiv.org

All three requisite enzymes (CYS, CFAT, and a short-chain dehydrogenase/reductase or SDR) had to be co-located within the same genome to ensure the presence of a complete pathway. biorxiv.orgbiorxiv.org

This approach successfully identified thousands of putative sulfonolipid biosynthetic gene clusters, primarily within the phyla Bacteroidota and Firmicutes, revealing a widespread potential for sulfonolipid production in the human gut microbiome. biorxiv.org

| Enzyme (Sulfonolipid Pathway) | Abbreviation | Function | Homologous Enzyme (Sphingolipid Pathway) |

|---|---|---|---|

| Cysteate Synthase | CYS / CapA | Catalyzes the formation of cysteate from O-phospho-L-serine and sulfite. illinois.edu | (Distantly related to archaeal cysteate synthase) illinois.edu |

| Cysteate Fatty Acyltransferase / Cysteate Acyl-ACP Transferase | CFAT / SulA / CapB | Catalyzes the condensation of cysteate and a fatty acyl donor (acyl-CoA or acyl-ACP) to form 3-ketocapnine. nih.govnih.govillinois.edu | Serine Palmitoyltransferase (Spt) |

| 3-Dehydrocapnine Reductase | CapC / SDR | Reduces 3-ketocapnine to form capnine. illinois.edu | 3-Ketodihydrosphingosine Reductase (KDSR) |

Biosynthesis in Diverse Microbial Environments

This compound was notably characterized from Chryseobacterium gleum, a Gram-negative, aerobic bacterium isolated from soil. researchgate.net This organism is capable of thriving in highly alkaline environments. researchgate.net The production of this compound by C. gleum is a significant finding, as sulfonolipids were once thought to be restricted to a smaller range of environmental bacteria. researchgate.net The synthesis of these lipids appears to be a feature of several members of the phylum Bacteroidetes, including genera like Flavobacterium and Cytophaga that are also found in soil and other environmental niches. researchgate.net The presence of sulfonolipids in soil bacteria like C. gleum points to their ecological roles outside of a host-associated context. researchgate.netnih.gov

The human gut microbiome is a significant source of sulfonolipids. lenus.iefrontiersin.org Specific members of the phylum Bacteroidota, particularly the genera Alistipes and Odoribacter, have been identified as key producers of these compounds within the gut ecosystem. frontiersin.orgunivie.ac.at The bacterial origin of these lipids in mammals has been conclusively demonstrated; studies have shown that sulfonolipids are present in the cecal content of conventional mice but are absent in germ-free mice, confirming their synthesis is dependent on the gut microbiota. univie.ac.at

Metabolomic analyses have detected capnine and various sulfonolipids, including analogs of this compound and B, in cecal extracts from mice. univie.ac.at Furthermore, extensive metagenomic and metatranscriptomic studies of human cohorts have revealed a link between microbial sulfonolipid biosynthesis and host health. biorxiv.orgbiorxiv.org The abundance and expression of sulfonolipid biosynthetic enzyme genes are significantly decreased in individuals with Inflammatory Bowel Disease (IBD) compared to healthy controls. researchgate.netbiorxiv.org This negative correlation suggests that sulfonolipids produced by gut bacteria may play a role in maintaining gut homeostasis. researchgate.netbiorxiv.orgbiorxiv.org

Distinction and Interplay with Sphingolipid Biosynthesis

The biosynthetic pathways for sulfonolipids and sphingolipids are analogous but distinct, a fact that has been clarified through detailed biochemical and structural studies. researchgate.netresearchgate.net The structural similarity between the final products initially led to the postulation that their synthesis pathways would be nearly identical. researchgate.netnih.gov However, critical differences exist at several key steps.

The most fundamental distinction lies in the initial building blocks. The de novo sphingolipid pathway begins with the condensation of serine and a fatty acyl-CoA, catalyzed by serine palmitoyltransferase (Spt). nih.govlenus.ie In contrast, the sulfonolipid pathway utilizes cysteate (also known as 3-sulfo-alanine) instead of serine. nih.govnih.gov This specificity is enforced by the first condensing enzyme of the sulfonolipid pathway, cysteate fatty acyltransferase (CFAT) or SulA. nih.govnih.gov Although homologous to Spt, CFAT exhibits strict substrate specificity for cysteate and will not effectively use serine. nih.gov Structural analysis of SulA from A. finegoldii revealed that a single amino acid difference in the active site compared to Spt is responsible for this specificity. researchgate.netnih.gov

Another point of divergence is the preferred acyl donor. While mammalian Spt utilizes acyl-CoA, many bacterial Spt and SulA enzymes prefer acyl-ACP (acyl carrier protein) as the physiological acyl donor, linking the synthesis of these lipids directly to the de novo fatty acid synthesis pathway in bacteria. nih.govsemanticscholar.org

Finally, the sequence of enzymatic reactions can differ. In bacterial sphingolipid synthesis, the reduction of the keto group by a ketoreductase typically occurs after the N-acylation step. nih.gov In the sulfonolipid pathway, evidence suggests that the reduction of 3-ketocapnine to capnine occurs before the final N-acylation that forms compounds like this compound. nih.govresearchgate.net This makes the sulfonolipid pathway distinct from both mammalian and some bacterial sphingolipid synthesis routes. nih.govresearchgate.net

Academic Approaches to Chemical Synthesis and Analog Design

Total Synthesis Methodologies for Sulfobacin A

The total synthesis of this compound, a sulfonolipid known for its biological activities, has been a subject of significant interest in organic chemistry. Researchers have developed several distinct methodologies to construct its unique structure, which features multiple stereocenters and a combination of a sulfonated amino alcohol core and fatty acid chains.

Enantioselective Synthesis Strategies

Creating this compound with the correct three-dimensional arrangement of its atoms (stereochemistry) is critical, and thus, enantioselective synthesis has been the primary focus.

One of the earliest and most notable approaches was the use of the Sharpless asymmetric dihydroxylation to control the stereochemistry of the final molecule. This method established the required stereocenters with high precision.

Another successful strategy involves starting the synthesis from a naturally chiral molecule, or a "chiral building block." L-cysteine has been effectively used as the starting material to construct the core sphingosine-like backbone of this compound and its counterpart, Sulfobacin B. researchgate.net This approach leverages the inherent chirality of L-cysteine to guide the stereochemical outcome of the synthesis.

A third powerful method relies on catalytic asymmetric reactions, avoiding the need for a pre-existing chiral starting material. One such synthesis employs ruthenium-mediated asymmetric hydrogenation. researchgate.net This technique uses a chiral catalyst to create the stereogenic centers, including a key step that involves the dynamic kinetic resolution (DKR) of a racemic β-keto-α-amino ester. researchgate.net Dynamic kinetic resolution is a particularly efficient process that converts a racemic mixture (a 50:50 mix of enantiomers) into a single, desired enantiomer in high yield.

Applications of Specific Stereochemical Control Techniques

The precise control of stereochemistry in this compound synthesis is achieved through the application of specific and sophisticated chemical reactions.

Sharpless Asymmetric Dihydroxylation : This technique was instrumental in the first enantioselective total synthesis of this compound, allowing for the predictable and highly selective creation of the hydroxyl groups with the correct spatial orientation.

Substrate-Controlled Reactions : In syntheses starting from chiral precursors like (R)-cyclohexylideneglyceraldehyde, the existing stereocenter in the starting material directs the stereochemical outcome of subsequent reactions. Key steps in this approach include highly diastereocontrolled allylation and syn-selective reduction of a ketone. researchgate.netresearchgate.net

Ruthenium-Mediated Asymmetric Hydrogenation : This catalytic method is central to the dynamic kinetic resolution approach. By selecting the appropriate chiral ruthenium catalyst system, chemists can control the stereochemical outcome of the reduction of a β-keto ester. researchgate.net This allows for the formation of the crucial anti relationship between the hydroxyl and amino groups in a key intermediate, leading to the correct stereoisomer of this compound. researchgate.net

Enzymatic Sulfonation : In syntheses that begin with L-cysteine, enzymes such as Cys1 and Cys2 are used to convert it into L-cysteate, a precursor to the sulfonated backbone. This enzymatic step ensures high stereochemical fidelity in the formation of the sulfonate group.

Derivatization and Analogue Development for Structure-Activity Relationship (SAR) Studies

To understand which parts of the this compound molecule are essential for its biological function, scientists synthesize derivatives and analogues—molecules that are structurally similar but have specific modifications. These structure-activity relationship (SAR) studies are crucial for probing the molecule's mechanism of action.

Modification of Fatty Acid Chains

The two fatty acid chains in this compound are a key target for modification. SAR investigations have shown that the length and nature of these fatty acid chains are important for biological activity. researchgate.net For instance, the natural product contains iso-C₁₅ fatty acids. Synthetic strategies allow for the substitution of these chains with other acyl groups. This can be achieved through chemical synthesis or by using enzymes like cysteate fatty acyltransferase (CFAT1) homologs, which can potentially incorporate different fatty acyl-CoA substrates. Such modifications help determine the optimal chain length and structure for biological interactions.

Impact of Sulfonic Acid Moiety and Hydroxyl Groups on Reactivity

The functional groups on the core of this compound play a critical role in its reactivity and biological interactions.

Sulfonic Acid Moiety (-SO₃H) : This group is strongly acidic and is ionized over a wide pH range. It is a key feature for biological recognition, with studies indicating that it is directly involved in binding to receptors like the von Willebrand Factor (vWF) receptor. The high polarity of the sulfonic acid group also significantly impacts the molecule's solubility. britannica.com

Hydroxyl Groups (-OH) : this compound possesses two crucial hydroxyl groups. These groups are also implicated in binding to biological targets, often forming hydrogen bonds. Their specific stereochemistry (2R, 3R) is vital for proper orientation within a receptor's binding site. researchgate.net These groups are also potential sites for further chemical modification, such as esterification or oxidation, to create new analogues for SAR studies.

Synthetic Strategies for Related Sulfonolipids

The synthetic methodologies developed for this compound are part of a broader effort to synthesize a variety of structurally related sulfonolipids, which are found in numerous bacterial species and can have diverse biological roles. researchgate.netbeemelmanns-lab.de These strategies often share common challenges, such as the stereocontrolled construction of the sulfonated amino alcohol core and the attachment of various lipid chains.

Several general strategies for sulfonolipid synthesis have been explored:

The "Cysteine" Strategy : As used for this compound, this approach uses cysteine as the central chiral building block to form the molecule's core. db-thueringen.de

The "Thioligation" Strategy : This method involves a reaction similar to native chemical ligation to form the crucial amide bond linking the fatty acid to the amino alcohol core. db-thueringen.de

The "Late Stage" Strategy : This approach introduces the sulfur-containing group at or near the end of the total synthesis. db-thueringen.de A key example is the regioselective late-stage sulfation used in the synthesis of analogues of Mycobacterium tuberculosis sulfolipids like SL-1 and Ac₂SGL. acs.org

More recent and modular syntheses, such as that for the sulfonolipid IOR-1A, have employed modern reactions like the decarboxylative cross-coupling of a sulfonic acid-containing derivative with alkyl zinc reagents. researchgate.net This allows for a scalable and flexible route to produce various analogues for functional studies. researchgate.net

Molecular Mechanisms of Action and Biological Activities in Research Models

Immunomodulatory Activities of Sulfobacin A in In Vitro and Preclinical Models

This compound, a sulfonolipid initially identified from the culture broth of Chryseobacterium sp., has emerged as a compound of significant interest in immunological research. nih.gov Originally characterized for its role as a von Willebrand factor receptor antagonist, subsequent studies have unveiled its complex and potent immunomodulatory capabilities. nih.gov Research in laboratory and preclinical settings has demonstrated that this compound can intricately modulate the host immune response, primarily through its interaction with key signaling pathways involved in inflammation.

Dual Immunomodulatory Capacity: Pro-inflammatory and Anti-inflammatory Effects

A distinctive feature of this compound is its dual immunomodulatory activity, demonstrating both pro-inflammatory and anti-inflammatory properties depending on the immunological context. biorxiv.orgbiorxiv.org In vitro studies using mouse peritoneal macrophages have shown that when administered alone, this compound can act as a mild to moderate inducer of pro-inflammatory cytokines, thereby initiating an inflammatory response. biorxiv.orgnih.gov

Conversely, and more significantly, this compound exhibits a potent anti-inflammatory effect in the presence of strong inflammatory stimuli like lipopolysaccharide (LPS). biorxiv.orgbiorxiv.org It has been shown to substantially suppress the powerful inflammatory cascade induced by LPS, a major component of the outer membrane of Gram-negative bacteria. biorxiv.orgnih.gov This seemingly paradoxical, bifunctional nature suggests that this compound may play a nuanced role in regulating immune homeostasis, potentially dampening excessive inflammatory responses while maintaining a baseline level of immune readiness. nih.gov

Interaction with Toll-like Receptor 4 (TLR4) Signaling Pathways

The molecular basis for this compound's immunomodulatory effects is primarily mediated through its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. biorxiv.orgnih.govbiorxiv.org TLR4 is a critical pattern recognition receptor of the innate immune system that recognizes LPS, triggering a cascade of downstream signaling that leads to a potent inflammatory response. biorxiv.org This pathway is a key contributor to the progression of various inflammatory conditions. biorxiv.org

Research has revealed that this compound preferentially targets and suppresses LPS-induced TLR4 activation. biorxiv.orgbiorxiv.org This targeted inhibition is more pronounced for TLR4 compared to other Toll-like receptors, such as TLR2, indicating a specific mechanism of action. biorxiv.org By interfering with TLR4 signaling, this compound can effectively control the inflammatory response at a critical upstream checkpoint. nih.gov

Direct Binding and Competitive Inhibition with Myeloid Differentiation factor 2 (MD-2)

The specific mechanism by which this compound interferes with TLR4 signaling involves the accessory protein, Myeloid Differentiation factor 2 (MD-2). biorxiv.orgnih.gov The TLR4 receptor itself does not directly bind to LPS; instead, LPS binds to a hydrophobic pocket within the MD-2 protein, which then forms a complex with TLR4, leading to receptor dimerization and signal initiation. biorxiv.orgbiorxiv.org

Studies have demonstrated that this compound directly binds to MD-2. biorxiv.orgnih.govbiorxiv.org Furthermore, it acts as a competitive antagonist to LPS. biorxiv.orgdigitellinc.com Molecular docking simulations predict that this compound occupies the same binding pocket on MD-2 as the lipid A portion of LPS, making hydrophobic contacts with key amino acid residues. biorxiv.orgnih.gov This competitive binding has been confirmed experimentally using ELISA-based displacement assays, which show that increasing concentrations of this compound lead to a decrease in LPS binding to the TLR4/MD-2 complex. biorxiv.orgnih.gov This direct competition for the MD-2 binding site is the molecular mechanism that underpins this compound's ability to block LPS-induced inflammation. biorxiv.org

Modulation of Inflammatory Cytokine Production (e.g., IL-1α, IL-6, TNF-α)

This compound exerts a significant influence on the production of key inflammatory cytokines. Cytokines such as Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are central mediators of inflammation. scielo.brpneumon.orgnih.govmdpi.com

In research models, this compound's effect on these cytokines is context-dependent, reflecting its dual immunomodulatory nature. When applied alone to macrophages, this compound was found to increase the mRNA expression levels of pro-inflammatory cytokines, including IL-1α, IL-6, and TNF-α. nih.gov However, when co-administered with the potent inflammatory inducer LPS, this compound dramatically suppresses the production of these same cytokines. biorxiv.orgbiorxiv.org For instance, one study observed that a mixture of this compound and LPS was less potent in inducing IL-6 and IL-1β compared to LPS alone. nih.gov Another investigation noted that treatment with this compound significantly reduced LPS-induced TNF-α production in mouse macrophages by 70%.

Table 1: Effect of this compound on Cytokine mRNA Levels in Mouse Peritoneal Macrophages Data derived from RT-qPCR analysis in published research studies. biorxiv.orgnih.gov

Influence on Downstream Signaling Pathways (NF-kB, MAPK)

The activation of the TLR4/MD-2 complex by LPS triggers intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. creative-diagnostics.comamegroups.org These pathways are crucial for transcribing the genes of pro-inflammatory cytokines and other mediators of the immune response. frontiersin.orgfrontiersin.orgnih.gov

By competitively inhibiting the initial LPS-MD-2 binding, this compound effectively blocks the activation of these downstream pathways. biorxiv.orgbiorxiv.org Research has examined key markers of pathway activation, such as the degradation of IκBα (the inhibitory protein that sequesters NF-κB in the cytoplasm) and the phosphorylation of MAPK proteins like p38 and ATF-2. biorxiv.orgbiorxiv.org Studies confirmed that in the presence of LPS, this compound treatment prevents the degradation of IκBα and inhibits the phosphorylation of p38 and ATF-2. biorxiv.orgbiorxiv.org This demonstrates that this compound's anti-inflammatory effects are exerted by halting the signal transduction from the cell surface to the nucleus, thereby preventing the expression of inflammatory genes. biorxiv.org

Effects on Macrophage M1 Polarization in Research Contexts

Macrophages can differentiate into distinct functional phenotypes, with M1, or "classically activated," macrophages being pro-inflammatory and crucial for host defense. frontiersin.orgfrontiersin.org M1 polarization is typically driven by stimuli such as LPS and the cytokine IFN-γ. frontiersin.orgmdpi.com An imbalance in macrophage polarization is associated with various inflammatory diseases. frontiersin.orgfrontiersin.org

Research findings indicate that this compound can modulate this process. digitellinc.comresearchgate.net Since LPS is a potent driver of M1 polarization, this compound's ability to interfere with LPS signaling extends to its influence on macrophage fate. nih.gov Studies have shown that treatment with this compound suppresses the M1 macrophage polarization that is induced by LPS. digitellinc.comresearchgate.net This effect is a direct consequence of its ability to block the TLR4/MD-2 signaling cascade, which is a primary pathway leading to the M1 phenotype. nih.govresearchgate.net By preventing M1 polarization, this compound further contributes to the dampening of the pro-inflammatory environment.

Table 2: Compound Names Mentioned in Article

Investigation of von Willebrand Factor (vWF) Receptor Antagonism

This compound has been identified as a novel and potent antagonist of the von Willebrand factor (vWF) receptor. lenus.ienih.gov Its mechanism is distinct from previously known antagonists like aurintricarboxylic acid. lenus.ienih.gov This activity is centered on its ability to interfere with the critical interaction between vWF and platelets, a key process in hemostasis and thrombosis.

Research has demonstrated that this compound effectively inhibits the binding of von Willebrand factor to its primary receptor on the platelet surface, the glycoprotein (B1211001) Ib/IX (GPIb/IX) complex. lenus.ienih.gov This interaction is a crucial initiating step in platelet adhesion at sites of vascular injury, particularly under conditions of high shear stress. nih.gov In laboratory studies, this compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.47 µM for the inhibition of vWF binding to its receptor. lenus.ienih.gov Its counterpart, Sulfobacin B, was found to be less potent, with an IC₅₀ of 2.2 µM. lenus.ienih.gov

The inhibitory effect of this compound on the vWF-platelet axis extends to the prevention of platelet aggregation. This has been studied using in vitro models, such as ristocetin-induced platelet agglutination. Ristocetin is an antibiotic that, in laboratory settings, induces a conformational change in vWF, allowing it to bind to the platelet GPIb/IX receptor and cause agglutination. nih.gov this compound was shown to inhibit this process in paraformaldehyde-fixed human platelets with an IC₅₀ value of 0.58 µM. lenus.ienih.gov This finding further substantiates its role as an antagonist of the vWF-GPIb/IX interaction.

Table 1: Inhibitory Activity of this compound on vWF-Platelet Interactions

| Biological Assay | Target/Process | IC₅₀ Value (µM) |

|---|---|---|

| vWF Receptor Binding | von Willebrand Factor binding to GPIb/IX | 0.47 lenus.ienih.gov |

| Ristocetin-Induced Agglutination | vWF-mediated platelet agglutination | 0.58 lenus.ienih.gov |

Other Investigated Biological Activities in Research Models

Beyond its effects on platelet function, this compound has been investigated for other biological activities, revealing a potential range of functions from cytotoxicity to complex ecological signaling. researchgate.netnih.gov

This compound has demonstrated potential as an anticancer agent due to its cytotoxic effects on various cancer cell lines in vitro. researchgate.netnih.gov Studies on this compound isolated from the soil bacterium Chryseobacterium gleum showed that the compound exhibited cytotoxicity against four different cell lines tested. researchgate.netnih.gov The most significant activity was observed against human mammary adenocarcinoma cells, indicating a degree of selectivity in its cytotoxic profile. researchgate.netnih.gov These findings suggest that this compound could be a candidate for further investigation in cancer research. researchgate.net

Table 2: Reported Cytotoxic Activity of this compound

| Source Organism | Activity Type | Target Cell Lines | Key Finding |

|---|---|---|---|

| Chryseobacterium gleum | In Vitro Cytotoxicity | Four human cancer cell lines | Maximum activity reported against human mammary adenocarcinoma cells. researchgate.netnih.gov |

The broader class of sulfonolipids, to which this compound belongs, is known for a wide array of biological activities. researchgate.netnih.gov While some members of the genus Chryseobacterium are known to produce compounds with antimicrobial activity against Gram-negative pathogens, specific research detailing the antimicrobial spectrum of this compound itself is limited in the reviewed literature. sci-hub.se However, related sulfonolipids and their synthetic intermediates have shown antibacterial properties, suggesting this as a potential area for future investigation. rsc.org For instance, mutants of Flavobacterium johnsoniae that lack sulfobacins were found to be more sensitive to certain antibiotics, implying a role for these lipids in membrane integrity and defense. nih.gov

One of the most fascinating roles discovered for this compound and related sulfonolipids is in inter-kingdom signaling, specifically between bacteria and choanoflagellates, the closest living relatives of animals. nih.govelifesciences.org Research on the choanoflagellate Salpingoeca rosetta has shown that its transition from a unicellular state to a multicellular "rosette" colony is triggered by specific sulfonolipids produced by prey bacteria, such as Algoriphagus machipongonensis. nih.govelifesciences.org

While certain sulfonolipids, named Rosette-Inducing Factors (RIFs), activate this developmental switch, other related lipids can inhibit it. nih.gov Studies have identified this compound as a dominant sulfonolipid in several bacterial species that interact with choanoflagellates. nih.gov It is part of a complex chemical language where different sulfonolipids can act as activators, enhancers, or inhibitors of multicellular development, demonstrating a sophisticated system of regulation mediated by these bacterial lipids. nih.gov

Enzyme Inhibition Studies of Related Sulfonolipids (e.g., DNA Polymerase)

Sulfonolipids, including compounds structurally related to this compound, have demonstrated notable inhibitory effects against various enzymes, a characteristic that underpins much of their therapeutic potential. researchgate.net Extensive research has focused on their ability to modulate the activity of key enzymes involved in cellular proliferation and inflammatory pathways, with DNA polymerases being a significant target. researchgate.netcsic.es

Detailed research findings indicate that the inhibitory action of these compounds is often selective. For instance, Sulfobacin B, a close analog of this compound, has been identified as a selective inhibitor of animal DNA polymerases. researchgate.net Among the various types of DNA polymerases, its inhibitory effect is particularly potent against the X family of polymerases, such as polymerase λ (pol λ). researchgate.netresearchgate.net Studies have reported that the 50% inhibitory concentration (IC50) value for Sulfobacin B against pol λ activity is 1.6 µM. researchgate.net This selective inhibition of DNA repair enzymes like pol λ is a point of great interest, as these enzymes are increasingly viewed as targets for anti-cancer and anti-inflammatory agents. researchgate.netjhu.edu

The inhibitory profile of sulfonolipids extends beyond the polymerase X family. A sulfoglycolipidic fraction isolated from the red microalga Porphyridium cruentum showed a strong ability to inhibit DNA polymerase α, with an IC50 value of 378 µg/mL. nih.govacs.org Furthermore, certain natural sulfoquinovosylpranosyl lipids have been found to be potent and selective inhibitors of the DNA polymerase activity of HIV-1 reverse transcriptase. acs.org One of these compounds exhibited an IC50 value as low as 24 nM. acs.org Research into these molecules has revealed that both the sulfonic acid group and the fatty acid ester side chains are crucial for their potent inhibitory activity. acs.org Hydrolysis of the fatty acid side chain, for example, can substantially diminish the ability to inhibit the DNA polymerase function of the reverse transcriptase. acs.org

Beyond DNA polymerases, sulfobacins have shown antagonist activity at other critical receptors. This compound and Sulfobacin B are recognized as novel antagonists of the von Willebrand factor (vWF) receptor. nih.gov They inhibit the binding of vWF to its receptor with IC50 values of 0.47 µM and 2.2 µM, respectively. nih.gov this compound also effectively inhibits ristocetin-induced agglutination in human platelets, a process dependent on vWF receptor binding, with an IC50 of 0.58 µM. nih.gov

More recently, the molecular mechanism of this compound has been linked to the innate immune system through its interaction with Toll-like receptor 4 (TLR4). biorxiv.orgbiorxiv.org It has been shown to bind directly to the TLR4 accessory protein MD-2, competing with and displacing lipopolysaccharide (LPS). biorxiv.orgbiorxiv.org This interaction underlies its ability to suppress LPS-induced inflammatory responses. biorxiv.org

The table below summarizes the enzyme and receptor inhibition data for this compound and related sulfonolipids.

| Compound/Fraction | Target Enzyme/Receptor | Type of Inhibition | IC50 Value |

| This compound | von Willebrand factor (vWF) Receptor | Antagonist | 0.47 µM |

| Sulfobacin B | von Willebrand factor (vWF) Receptor | Antagonist | 2.2 µM |

| Sulfobacin B | DNA Polymerase λ (pol λ) | Inhibitor | 1.6 µM |

| Sulfoglycolipid Fraction (from P. cruentum) | DNA Polymerase α (pol α) | Inhibitor | 378 µg/mL |

| Sulfoquinovosylpranosyl Lipid (from cyanobacteria) | HIV-1 Reverse Transcriptase (DNA Polymerase) | Inhibitor | 24 nM |

| This compound | Toll-like receptor 4 (TLR4)/MD-2 Complex | Competitive Binding vs. LPS | Not reported |

Advanced Research Methodologies Applied to Sulfobacin a

Spectroscopic and Spectrometric Techniques for Structural Elucidation

The definitive structure of Sulfobacin A was pieced together using a combination of powerful spectroscopic and spectrometric methods, which allowed for the detailed mapping of its atomic connectivity and stereochemistry.

The foundational structure of this compound was largely determined through the use of various two-dimensional (2D) NMR experiments. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in establishing the connectivity between protons and carbons within the molecule. hyphadiscovery.commdpi.com These experiments provided a detailed framework of the fatty acid chains and the core amino acid-derived scaffold, revealing the intricate network of through-bond correlations. nih.govresearchgate.net For instance, HMBC is particularly powerful for identifying long-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting different structural fragments of a complex molecule like this compound. mdpi.com The collective data from these 2D NMR techniques were pivotal in assembling the complete chemical structure of the compound. nih.gov

High-resolution mass spectrometry (HRMS) was critical in determining the elemental composition of this compound. univie.ac.at This technique provides highly accurate mass measurements, allowing for the confident assignment of a molecular formula (C₃₄H₆₉NO₆S). univie.ac.atnih.gov Tandem mass spectrometry (MS/MS) further aided in the structural elucidation by providing fragmentation data. univie.ac.atresearchgate.net In MS/MS experiments, the parent ion of this compound is isolated and then fragmented, and the resulting daughter ions are analyzed. bohrium.com The fragmentation pattern offers valuable clues about the molecule's substructures, such as the loss of the sulfonic acid group or cleavage at the amide bond, thereby corroborating the structure determined by NMR. univie.ac.at

| Technique | Information Obtained | Key Findings |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirmed the molecular formula as C₃₄H₆₉NO₆S. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. | Revealed characteristic fragmentation of the sulfonic acid and fatty acid components, supporting the overall structure. univie.ac.at |

Infrared (IR) spectroscopy was utilized to identify the key functional groups present in this compound. nih.gov The IR spectrum of a molecule reveals absorptions at specific frequencies corresponding to the vibrations of different chemical bonds. wiley.com For this compound, characteristic absorption bands would confirm the presence of hydroxyl (-OH), amide (N-H and C=O), and sulfonic acid (S=O) groups. nih.gov For example, the strong and broad absorption in the 3400-3650 cm⁻¹ region is indicative of O-H stretching, while the amide group would show characteristic absorptions for N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1670–1780 cm⁻¹). libretexts.org The presence of the sulfonic acid group is confirmed by the characteristic S=O stretching vibrations, which typically appear around 1230 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Approximate Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3400–3650 (broad) libretexts.org |

| Amide (-CONH-) | N-H stretch | ~3300 libretexts.org |

| Amide (-CONH-) | C=O stretch | 1670–1780 libretexts.org |

| Sulfonic Acid (-SO₃H) | S=O stretch | ~1230 nih.gov |

| Alkane (C-H) | C-H stretch | 2850–2960 libretexts.org |

To confirm the structure and determine the absolute stereochemistry of this compound, chemical degradation studies were employed. nih.gov Methanolysis, a process of cleaving ester or amide bonds with methanol (B129727), was used to break down the molecule into its constituent fatty acid and amino sulfonic acid core components for individual analysis. nih.gov The absolute configurations of the stereocenters were established using a modified Mosher's method and Marfey's method. nih.gov Marfey's method is a powerful technique for determining the absolute configuration of amino acids. nih.gov It involves derivatizing the amino acid with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), followed by chromatographic separation of the resulting diastereomers. nih.gov This allowed for the unambiguous assignment of the stereochemistry at the chiral centers of the core structure. nih.gov

Biochemical and Cell-Based Assays

To understand the biological activity of this compound, various biochemical and cell-based assays were performed. These assays are crucial for identifying the molecular targets of the compound and quantifying its inhibitory effects.

This compound was identified as a novel von Willebrand factor (vWF) receptor antagonist through enzyme inhibition assays. nih.gov These assays measure the ability of a compound to interfere with the binding of vWF to its receptor, typically glycoprotein (B1211001) Ib (GP Ib), on the surface of platelets. nih.gov The inhibitory activity of this compound is quantified by determining its IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the vWF receptor binding. nih.gov For this compound, the IC₅₀ for the inhibition of vWF binding to its receptor was found to be 0.47 µM. nih.gov Furthermore, it inhibited ristocetin-induced agglutination in fixed human platelets with an IC₅₀ of 0.58 µM. nih.gov A related compound, Sulfobacin B, has also been shown to be an inhibitor of DNA polymerase α. nih.gov Such enzyme inhibition assays are fundamental in drug discovery for identifying and characterizing the potency of new therapeutic agents. mdpi.com

| Assay | Target | IC₅₀ Value (µM) |

|---|---|---|

| von Willebrand factor (vWF) receptor binding inhibition | vWF receptor (Glycoprotein Ib) | 0.47 nih.gov |

| Ristocetin-induced platelet agglutination | vWF-Glycoprotein Ib interaction | 0.58 nih.gov |

Cell Culture Models for Immunological and Cytotoxic Activity Assessment

The biological activities of this compound and its analogs have been investigated using various cell culture models to determine their effects on immunological responses and cell viability. For immunological assessment, studies have often utilized primary cells or established cell lines that play a key role in the inflammatory process. A notable example involves the related compound, Sulfobacin B, where a cell culture system of mouse macrophages was employed to study its anti-inflammatory properties. nih.govnih.gov In this model, Sulfobacin B demonstrated a strong inhibitory effect on the production of tumor necrosis factor-alpha (TNF-α) and the action of nuclear factor-κB (NF-κB) induced by lipopolysaccharide (LPS). nih.govnih.gov

For cytotoxic activity assessment, this compound has been evaluated against various human cancer cell lines. Research has confirmed its cytotoxic effects, indicating its potential as an anticancer agent. nih.gov One study highlighted that this compound produced by Chryseobacterium gleum exhibited maximum cytotoxic activity against human mammary adenocarcinoma cells, suggesting a degree of selectivity in its action. nih.gov While the broader cytotoxic profile is still under investigation, these preliminary findings establish a basis for its potential therapeutic applications.

The table below summarizes the cell models and assays used to evaluate the biological activities of sulfobacins.

| Compound | Cell Model | Assay Type | Finding | Reference |

| Sulfobacin B | Mouse Macrophages | Immunological | Strong inhibition of LPS-induced TNF-α production. | nih.govnih.gov |

| This compound | Human Platelets | Agglutination Assay | Inhibition of ristocetin-induced agglutination (IC50 of 0.58 µM). | nih.govjst.go.jp |

| This compound | Various Cancer Cell Lines | Cytotoxicity Assay | Exhibited cytotoxicity, with maximum activity against human mammary adenocarcinoma cells. | nih.gov |

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is a critical methodology for determining the in vitro effectiveness of a compound against specific microorganisms. idexx.comidexx.dk Standard methods for AST include broth dilution, agar (B569324) dilution, and disk diffusion, which are used to determine the Minimum Inhibitory Concentration (MIC). nih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium after overnight incubation. idexx.comidexx.dknih.gov

While this compound is a microbially-derived secondary metabolite, detailed studies outlining its specific antimicrobial spectrum or MIC values against a panel of bacteria and fungi are not extensively detailed in the currently available scientific literature. General studies have noted that sphingolipids, the class to which sulfobacins belong, can possess antimicrobial properties. mdpi.com However, specific data from standardized AST protocols for this compound remains an area for further investigation.

Bioactivity-Guided Fractionation for Active Compound Identification

Bioactivity-guided fractionation is a strategy used to systematically separate complex mixtures, such as crude extracts from microbial cultures, into progressively simpler fractions, with each step guided by a biological assay. mdpi.com This process is essential for isolating and identifying the specific molecule responsible for an observed biological effect.

The initial discovery and isolation of this compound from the culture broth of Chryseobacterium sp. (previously Flavobacterium sp.) strain NR 2993 serves as a classic example of this methodology. nih.govjst.go.jp The process began with the observation that the crude culture extract exhibited antagonist activity against the von Willebrand factor (vWF) receptor. nih.gov The subsequent steps to identify the active compounds were as follows:

Extraction : The culture broth was first extracted using an organic solvent (ethyl acetate) to separate the microbial metabolites from the aqueous medium.

Chromatographic Separation : The resulting crude extract was subjected to multiple rounds of column chromatography. This involved:

Sephadex LH-20 column chromatography , which separates compounds based on their molecular size and polarity.

Silica (B1680970) gel column chromatography , which further purifies the components based on their differential adsorption to the silica stationary phase. nih.govresearchgate.net

Bioassay Monitoring : After each separation step, the resulting fractions were tested for their ability to inhibit the binding of vWF to its receptor. Fractions demonstrating the highest activity were selected for the next round of purification.

Isolation and Identification : This iterative process ultimately led to the isolation of two distinct active compounds, which were named this compound and Sulfobacin B. nih.gov Their structures were then elucidated using physico-chemical characterization techniques.

"Omics" Approaches in Microbiome Research

Metagenomic and Metatranscriptomic Analysis for Biosynthetic Potential

Metagenomic and metatranscriptomic analyses are powerful tools for exploring the genetic and transcriptional landscape of microbial communities, respectively. These approaches are particularly valuable for identifying biosynthetic gene clusters (BGCs), which are responsible for the production of secondary metabolites like this compound. rsc.orgfrontiersin.org

The biosynthetic pathway for sulfonolipids (SoLs), including this compound, has been elucidated, revealing key enzymes that are unique to this pathway and distinguish it from the biosynthesis of other sphingolipids. nih.govresearchgate.netnih.gov Two enzymes, in particular, are critical:

Cysteate Synthase (Cys or CapA) : Catalyzes the formation of L-cysteate. nih.govnih.govbohrium.com

Cysteate Fatty Acyltransferase (CFAT or CapB) : A pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent condensing enzyme that catalyzes the condensation of cysteate and an acyl-ACP (or acyl-CoA) to form the 3-ketocapnine core structure. nih.govbohrium.comnih.govuky.edu

Because these enzymes are specific to sulfonolipid biosynthesis, their gene sequences serve as effective probes for mining metagenomic data. nih.govnih.govbohrium.com Bioinformatic analyses of microbial genomes and metagenome-assembled genomes (MAGs) have revealed that homologs of Cys and CFAT are widely distributed in bacteria, particularly within the phylum Bacteroidetes. nih.govresearchgate.netunivie.ac.at This suggests that the biosynthetic potential to produce sulfonolipids is far more common in microbial communities, including the human gut microbiota, than previously thought based on cultivation studies alone. nih.govunivie.ac.at Metatranscriptomic studies can further complement this by confirming that these BGCs are actively transcribed in situ, providing a link between genetic potential and metabolic activity.

Untargeted Metabolomics for Analog Identification and Quantification

Untargeted metabolomics employs high-resolution analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), to comprehensively profile all detectable small molecules in a biological sample. nih.govmdpi.com This approach is highly effective for discovering novel natural products and identifying analogs of known compounds without prior knowledge of their structure.

This methodology has been successfully applied to the study of sulfonolipids. By using a combination of bioassay-guided fractionation and mass spectrometry-based metabolomic analysis, researchers have identified numerous sulfonolipid analogs from the producing organism Chryseobacterium gleum. nih.gov A key strategy involves using fragment ion scanning in negative ion mode to specifically detect molecules that produce a characteristic fragment ion corresponding to the sulfonate group (SO₃⁻, m/z 79.957). nih.gov This technique allows for the targeted identification of potential sulfonolipids within a complex metabolic profile.

Furthermore, untargeted metabolomic analysis of complex microbial ecosystems, such as the mouse gut, has led to the identification of a diverse array of sulfonolipids. researchgate.net One study successfully characterized eighteen distinct sulfonolipid analogs that differed in their fatty acid and capnoid chain compositions, demonstrating the significant chemical diversity within this class of molecules. nih.govresearchgate.net

Sequence Similarity Network (SSN) Analysis for Enzyme Homologs

Sequence Similarity Network (SSN) analysis is a powerful bioinformatic tool that visualizes relationships between protein sequences based on their similarity scores. plos.org In an SSN, proteins are represented as nodes, and the lines (edges) connecting them indicate a pairwise similarity above a user-defined threshold. This approach is particularly useful for classifying large enzyme superfamilies and assigning putative functions to uncharacterized proteins. plos.orgresearchgate.netresearchgate.net

SSN analysis has been instrumental in understanding the biosynthesis of this compound and other sulfonolipids. The key enzyme, Cysteate Fatty Acyltransferase (CFAT or CapB), is a homolog of Serine Palmitoyltransferase (Spt), the enzyme responsible for the first step in general sphingolipid biosynthesis. To differentiate the sulfonolipid-specific enzymes from the vast number of Spt homologs, researchers performed SSN analysis. nih.govillinois.edu The results showed that the CFAT enzymes responsible for sulfonolipid biosynthesis cluster together into a distinct group, separate from the Spt homologs involved in other sphingolipid pathways. nih.govillinois.edu This clear separation in the SSN provides strong evidence that CFATs are a functionally distinct subgroup of enzymes, and it allows for the confident annotation of putative CFATs in newly sequenced genomes, thereby improving the accuracy of BGC identification for sulfonolipids. nih.gov

Genetic Engineering and Synthetic Biology Tools in Pathway Investigation

The elucidation of the biosynthetic pathway of this compound has been significantly advanced through the application of genetic engineering and synthetic biology tools. These methodologies have allowed researchers to identify and characterize the genes responsible for its production, as well as to manipulate the pathway for various scientific purposes.

The biosynthetic gene cluster (BGC) for sulfobacins, designated as the sfa cluster, was identified in Chryseobacterium sp. Ck-12. This discovery was pivotal, paving the way for targeted genetic manipulation. The cluster was found to encode a non-ribosomal peptide synthetase (NRPS), which is a large multi-enzyme complex involved in the synthesis of peptide-based natural products.

One of the primary genetic engineering techniques employed was the creation of gene disruption mutants. Specifically, the sfaA gene, which encodes the NRPS, was targeted. By creating a knockout mutant of sfaA, researchers observed a complete loss of sulfobacin production. This experiment provided definitive evidence that the sfa gene cluster is directly responsible for the biosynthesis of sulfobacins.

Furthermore, heterologous expression has been a key strategy. The entire sfa gene cluster was cloned and expressed in a different host organism, Escherichia coli. The successful production of sulfobacins in this heterologous host confirmed the identity and completeness of the cloned gene cluster. This approach not only validates the function of the BGC but also opens up possibilities for producing sulfobacins in a more genetically tractable and industrially relevant organism.

Synthetic biology approaches have also been utilized to understand the roles of specific enzymes within the pathway. For instance, by expressing individual genes or modules of the NRPS separately, the function of each catalytic domain can be investigated. This allows for a detailed dissection of the biosynthetic assembly line, including the incorporation of the unusual amino acid precursors and the sulfonation step that gives this compound its characteristic chemical feature.

These genetic and synthetic biology studies have been instrumental in piecing together the molecular puzzle of this compound biosynthesis. They have not only confirmed the key enzymatic players but also provided a platform for future engineering efforts aimed at producing novel analogues of this compound with potentially improved properties.

| Gene/Element | Organism | Methodology | Finding |

| sfa gene cluster | Chryseobacterium sp. Ck-12 | Gene cluster identification and annotation | Identified as the biosynthetic gene cluster for sulfobacins. |

| sfaA (NRPS gene) | Chryseobacterium sp. Ck-12 | Gene knockout/disruption | Confirmed the essential role of the NRPS in sulfobacin biosynthesis. |

| sfa gene cluster | Escherichia coli | Heterologous expression | Demonstrated that the identified gene cluster is sufficient for sulfobacin production. |

| Individual NRPS domains | In vitro / Heterologous hosts | Domain-specific expression and assays | Elucidated the function of specific catalytic domains in the NRPS assembly line. |

Advanced Analytical Techniques for Compound Characterization and Quantification

The structural elucidation, characterization, and quantification of this compound and its related metabolites rely on a suite of advanced analytical techniques. These methods provide the high resolution and sensitivity required to analyze complex biological samples and purified compounds.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of sulfobacins. Typically coupled with a diode-array detector (DAD) or an ultraviolet (UV) detector, HPLC allows for the separation and detection of this compound from fermentation broths and purification fractions. The method is used to monitor production levels and to assess the purity of the compound.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HR-MS), has been indispensable for the structural characterization of this compound. Techniques such as electrospray ionization (ESI) are used to gently ionize the molecule, allowing for accurate mass determination. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, provide crucial information about the compound's structure, including the sequence of amino acids and the nature of the fatty acid side chain.

Nuclear magnetic resonance (NMR) spectroscopy has been the definitive method for elucidating the complete stereochemistry of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) allows for the assignment of all proton and carbon signals and establishes the connectivity of the atoms within the molecule. These detailed spectroscopic data are essential for confirming the novel structure of the compound.

For quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is often the method of choice. By using a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) approach, LC-MS provides excellent selectivity and sensitivity for quantifying this compound in complex matrices. This is particularly important for metabolic engineering studies where precise measurement of changes in production levels is required.

These advanced analytical techniques, used in a complementary fashion, have provided a comprehensive understanding of the chemical properties of this compound. They are essential tools for its discovery, characterization, and for the ongoing research into its biosynthesis and potential applications.

| Analytical Technique | Abbreviation | Application in this compound Research | Type of Information Obtained |

| High-Performance Liquid Chromatography | HPLC | Separation and purification of this compound from mixtures. | Purity assessment, retention time. |

| High-Resolution Mass Spectrometry | HR-MS | Accurate mass determination and molecular formula confirmation. | Elemental composition, molecular weight. |

| Tandem Mass Spectrometry | MS/MS | Structural elucidation through fragmentation analysis. | Substructural information, amino acid sequence. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Complete structural and stereochemical determination. | 3D structure, atomic connectivity. |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Sensitive quantification of this compound in complex samples. | Concentration, production titers. |

Future Directions and Emerging Research Avenues for Sulfobacin a

Deeper Exploration of Ecological Roles in Microbial Communities (e.g., Soil, Gut)

Sulfobacin A, a sulfonolipid first identified in the soil bacterium Chryseobacterium gleum, is a key component of the outer membrane of many bacteria belonging to the phylum Bacteroidetes. researchgate.net While its structural role in maintaining membrane integrity and charge is acknowledged, its broader ecological significance within microbial consortia, such as those in soil and the mammalian gut, is an area ripe for investigation.

The production of sulfonolipids by various environmental and gut-associated Bacteroidetes suggests they play a crucial role in microbial interactions. researchgate.net In soil ecosystems, these compounds may influence the composition and function of microbial communities by mediating competitive or cooperative interactions. mdpi.commdpi.com For instance, some bacteria produce secondary metabolites to inhibit the growth of competing microorganisms. mdpi.com The ability of Chryseobacterium gleum to thrive in alkaline environments up to pH 12 suggests that this compound may contribute to its resilience in diverse and potentially harsh soil conditions. researchgate.net The interactions within these communities are complex, with some microorganisms forming mutualistic networks to survive in extreme environments. mdpi.com

In the context of the gut microbiome, where Bacteroidetes are prominent members, the role of this compound is of particular interest. europa.eu The gut microbiota profoundly influences host health through various mechanisms, including nutrient digestion and immune system modulation. europa.eu Understanding how this compound and other microbial lipids contribute to the stability and function of the gut microbial community is a critical area of future research. embopress.org Trophic interactions, where one species' metabolic byproduct serves as a nutrient for another, are fundamental to the stability of these communities. embopress.org

Future research should aim to:

Characterize the influence of this compound on the diversity and functional dynamics of soil and gut microbial communities.

Investigate its role in biofilm formation, a common survival strategy for microorganisms. mdpi.com

Elucidate how environmental factors, such as pH and nutrient availability, affect the production and ecological function of this compound. mdpi.com

Comprehensive Understanding of this compound Metabolism and Degradation Pathways

A thorough understanding of the biosynthesis, metabolism, and degradation of this compound is essential to fully grasp its ecological and physiological impact. europa.eu While the initial steps of its biosynthesis have been identified, the complete pathway and its regulation are not fully elucidated. researchgate.net

Identification of Degrading Microorganisms and Enzymes

To date, the degradation of sulfobacins in any habitat has not been explicitly demonstrated. europa.eu However, the degradation of other sulfonated lipids and phosphonates by microorganisms is well-documented, suggesting that similar pathways may exist for this compound. europa.eumdpi.com The cleavage of carbon-phosphorus (C-P) bonds in phosphonates is carried out by various bacterial enzymes, and it is plausible that analogous enzymes exist for the carbon-sulfur (C-S) bond in sulfonolipids. mdpi.com

Identifying the specific microorganisms and the enzymes they employ to break down this compound is a key research priority. This could involve screening soil and gut microbial isolates for their ability to utilize this compound as a nutrient source. nih.gov Techniques such as enrichment cultures and metagenomic analysis of communities exposed to this compound could reveal the key players and the genetic basis for its degradation. nih.gov The enzymes involved are likely to be hydrolases or oxidases, similar to those involved in the degradation of other complex lipids and synthetic polymers. mdpi.comnih.gov

Tracing Metabolite Changes via Stable Isotope Tracing

Stable isotope tracing is a powerful technique for elucidating metabolic pathways. nih.govspringernature.com By labeling this compound with stable isotopes like ¹³C or ¹⁵N, researchers can track its transformation and incorporation into various downstream metabolites within a microbial community or a host organism. mdpi.comnih.gov

This approach can provide invaluable insights into:

The metabolic fate of this compound in different biological systems.

The identification of intermediate and final degradation products.

The contribution of this compound-derived carbon and nitrogen to the metabolic networks of interacting organisms. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a key analytical tool for these studies, allowing for the sensitive detection and quantification of labeled metabolites. nih.gov By analyzing the labeling patterns over time, it is possible to infer the relative rates and fluxes of metabolic pathways involving this compound. embopress.org

Unraveling Detailed Molecular Mechanisms of Host-Microbe Interactions

Bacterial lipids, including sulfonolipids, are emerging as critical signaling molecules in the dialogue between microbes and their hosts. researchgate.netnih.gov this compound and related compounds have been shown to possess immunomodulatory properties, but the precise molecular mechanisms underlying these effects are still being uncovered. biorxiv.org

Mechanisms Linking Sulfonolipid Membrane Integration to Host Immune Modulation

Sulfonolipids are integral components of the outer membranes of certain Gram-negative bacteria. researchgate.netelifesciences.org Their presence in the bacterial membrane can directly influence how the host immune system recognizes and responds to these microbes. For instance, some bacterial sphingolipids have been shown to modulate host immune responses by interacting with pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). nih.govfrontiersin.org

This compound has been found to exhibit dual immunomodulatory activity, in some cases suppressing lipopolysaccharide (LPS)-induced inflammation. biorxiv.orgbiorxiv.org Research suggests that this compound may exert its effects by interacting with the TLR4 signaling pathway. biorxiv.orgresearchgate.net Specifically, it has been proposed that this compound binds to the myeloid differentiation factor 2 (MD-2), an accessory protein essential for TLR4 activation by LPS, thereby competitively inhibiting LPS binding. biorxiv.org

Future studies should focus on:

Confirming the direct interaction between this compound and the TLR4/MD-2 complex.

Investigating whether this compound interacts with other host receptors to modulate immune responses.

Delivery Mechanisms of Bacterial Sulfonolipids to Host Cells

For bacterial lipids to exert a signaling function on host cells, they must be effectively delivered across biological barriers. microbiologyresearch.org One proposed mechanism for this delivery is through outer membrane vesicles (OMVs). biorxiv.org OMVs are nanoparticles shed from the outer membrane of Gram-negative bacteria and can carry a cargo of lipids, proteins, and nucleic acids to distant sites in the host. biorxiv.orgnih.gov

Studies have shown that OMVs from sulfonolipid-producing bacteria like Alistipes timonensis are enriched in these lipids and can be detected in the host's circulatory system. biorxiv.org These OMVs have been demonstrated to suppress inflammatory responses in host cells, suggesting they are a viable mechanism for the delivery of immunomodulatory sulfonolipids. biorxiv.orgnih.gov

Another potential mechanism for lipid transfer is direct contact between the bacterial and host cell membranes, or the uptake of bacterial components by host cells. frontiersin.org For example, bacterial sphinganine (B43673) has been shown to be taken up by host epithelial cells and integrated into host sphingolipid metabolic pathways. frontiersin.org

Further research is needed to:

Quantify the extent to which OMVs contribute to the systemic distribution of this compound.

Identify other potential delivery mechanisms for this compound and other bacterial lipids.

Understand how these lipids are trafficked within host cells and integrated into host signaling or metabolic pathways. nih.gov

Development of Novel Research Tools and Probes Based on this compound

The creation of specialized molecular probes derived from this compound is a critical next step for elucidating its mechanism of action, cellular targets, and localization. Drawing inspiration from research on similar sulfonolipids, such as IOR-1A, a pathway for developing these tools can be envisioned. researchgate.netresearchgate.netstanford.edu

Synthetic Probes for Localization Studies

To visualize the journey and destination of this compound within cells, synthetic probes incorporating fluorescent tags can be developed. This approach has been successfully used for other complex lipids, like the sulfonolipid IOR-1A, where fluorescent derivatives were synthesized to allow for localization studies within S. rosetta cells. researchgate.netstanford.edustanford.edu A similar strategy for this compound would involve chemically attaching a fluorophore (e.g., a nitrobenzoxadiazole group) to a non-critical part of the molecule, ensuring that its core structure and bioactivity are preserved. These tagged molecules would enable researchers to use advanced microscopy techniques to track this compound's interaction with and transport across cellular membranes, providing direct visual evidence of its subcellular distribution.

| Probe Type | Proposed Reporter Tag | Application | Rationale |

| Fluorescent Probe | Nitrobenzoxadiazole (NBD) or similar fluorophore | Live-cell imaging, Fluorescence microscopy | To visualize the subcellular localization and trafficking of this compound. |

| Photoaffinity Probe | Diazirine or Benzophenone group | Covalent cross-linking to binding partners upon UV irradiation | To irreversibly link this compound to its direct molecular targets for subsequent identification. |

| Bifunctional Probe | Combination of a reporter tag (e.g., Biotin) and a photoaffinity label | Affinity purification and identification of binding partners | To capture and isolate protein complexes that interact with this compound. |

Application of Proteomic Profiling for Binding Partner Identification